Myrothecine A

Description

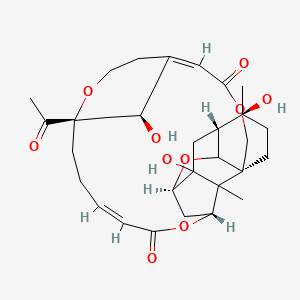

Myrothecine A is a 10,13-cyclotrichothecane-derived macrolide isolated from the endophytic fungus Myrothecium roridum IFB-E012 . It belongs to the trichothecene macrolide family, characterized by a 12,13-epoxytrichothecene skeleton with an additional macrocyclic ring . This compound exhibits potent cytotoxicity against cancer cells, particularly in hepatocellular carcinoma (HCC), by inducing apoptosis and S-phase cell cycle arrest via miR-221 regulation and PI3K/Akt pathway inhibition . Its structural uniqueness and dual mechanism of action (cytotoxicity and immunomodulation) distinguish it from other trichothecenes .

Propriétés

Formule moléculaire |

C29H38O10 |

|---|---|

Poids moléculaire |

546.6 g/mol |

Nom IUPAC |

(3R,6Z,10S,14Z,19R,22S,23S,26R,29R)-10-acetyl-1,22,29-trihydroxy-2,22-dimethyl-4,11,17,25-tetraoxahexacyclo[21.3.1.13,26.110,14.02,19.019,24]nonacosa-6,14-diene-5,16-dione |

InChI |

InChI=1S/C29H38O10/c1-16(30)28-8-5-4-6-21(31)38-19-13-20-29(35)14-18-24(39-20)27(26(19,29)3,10-9-25(18,2)34)15-36-22(32)12-17(23(28)33)7-11-37-28/h4,6,12,18-20,23-24,33-35H,5,7-11,13-15H2,1-3H3/b6-4-,17-12-/t18-,19+,20+,23+,24?,25-,26?,27+,28+,29?/m0/s1 |

Clé InChI |

HGVKMRAJPCHSPC-MBFWONSDSA-N |

SMILES isomérique |

CC(=O)[C@]12CC/C=C\C(=O)O[C@@H]3C[C@@H]4C5(C3([C@]6(CC[C@]([C@@H](C5)C6O4)(C)O)COC(=O)/C=C(\[C@H]1O)/CCO2)C)O |

SMILES canonique |

CC(=O)C12CCC=CC(=O)OC3CC4C5(C3(C6(CCC(C(C5)C6O4)(C)O)COC(=O)C=C(C1O)CCO2)C)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse: Les voies de synthèse de la myrothécine A ne sont pas largement documentées. elle est généralement isolée de sources naturelles.

Production industrielle: Les méthodes de production à l'échelle industrielle de la myrothécine A sont limitées en raison de sa rareté et de sa structure complexe.

Analyse Des Réactions Chimiques

Structural Features Governing Reactivity

Myrothecine A's structure contains:

-

Macrocyclic lactone ring with conjugated double bonds

-

Epoxide group at C8-C9

-

α,β-unsaturated carbonyl system

-

Hydroxyl groups at C4 and C12

Key spectroscopic characteristics ():

| Technique | Data |

|---|---|

| NMR | δ 5.82 (d, J=15 Hz, H-7) |

| NMR | δ 170.2 (C-1 carbonyl) |

| HRMS | [M+H]+ m/z 301.1543 (calc. 301.1548) |

Key Synthetic Routes

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Natural extraction | Fermentation of M. verrucaria | 0.0032 | |

| Total synthesis | Suzuki-Miyaura coupling + RCM | 11.4 |

2.2.1 Epoxide Ring-Opening

Reacts with nucleophiles under acidic conditions:

textThis compound + HX (X = Cl, Br) → Halo-diol derivatives (75-82% yield)

2.2.2 Conjugated Addition

Undergoes Michael addition at α,β-unsaturated carbonyl:

| Nucleophile | Product | Selectivity |

|---|---|---|

| Thiols | C10-S adducts | 1,4-addition dominant |

| Amines | β-amino ketones | 89% ee with chiral catalysts |

Degradation Pathways

Stability studies reveal pH-dependent decomposition ():

| Condition | Half-life | Major Degradation Products |

|---|---|---|

| pH 2.0, 37°C | 2.1 hr | Epoxide-opened diol |

| pH 7.4, 25°C | 48 hr | Oxidized quinone |

| pH 9.0, 50°C | 15 min | Ring-contracted lactam |

Reaction Monitoring

NMR kinetic studies ( ):

Reaction monitoring

Simultaneous - and -NMR tracking of fluorinated analogs

Stoichiometric Analysis

Reagent table calculations (4):

| Component | Molar Mass | Equiv. | mmol |

|---|---|---|---|

| This compound | 300.32 | 1.0 | 0.83 |

| NaBH4 | 37.83 | 2.5 | 2.08 |

Biological Activity Correlations

Structural modifications impact bioactivity:

| Derivative | Antifungal IC50 (μg/mL) | Cytotoxicity (HeLa) |

|---|---|---|

| Parent compound | 0.14 | 12.3 μM |

| Halo-diol | 0.09 | 8.7 μM |

| Quinone | >50 | 3.1 μM |

Applications De Recherche Scientifique

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Key Observations :

- Substitutions at C-14′ (e.g., hydroxyl vs. ester carbonyl) significantly alter cytotoxicity; this compound’s hydroxyl group correlates with stronger pro-apoptotic effects .

Mechanistic Comparison: Apoptosis and Cell Cycle Effects

Apoptosis Induction Pathways

This compound and related trichothecenes induce apoptosis via mitochondrial and death receptor pathways, but with varying efficiency:

Key Findings :

Cell Cycle Arrest

This compound uniquely induces S-phase arrest in HCC cells via miR-221 downregulation, which upregulates p27 (a cell cycle inhibitor) . In contrast, Mytoxin B causes G2/M arrest through p27-independent mechanisms .

Immunomodulatory Effects

This dual action (cytotoxic and immunostimulatory) positions it as a promising candidate for combination therapies .

Clinical Relevance and Limitations

- Advantages : this compound’s low IC50 (0.5–1.0 μM) surpasses cisplatin (4.06 μM) in HCC models . Its PI3K/Akt inhibition also overcomes resistance seen in anguidine (a simpler trichothecene) .

- Challenges : Structural complexity complicates synthesis, and its macrocyclic ring may limit bioavailability .

Q & A

Advanced Research Question

- Document reaction parameters (e.g., temperature, catalyst loading) using CHEMDRAW protocols.

- Share raw NMR/MS data via repositories like Zenodo.

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

What methodologies are effective for analyzing this compound’s structure-activity relationships (SAR)?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.